3-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-5-PHENETHYL-4H-1,2,4-TRIAZOLE
Overview
Description
3-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-5-PHENETHYL-4H-1,2,4-TRIAZOLE is a synthetic organic compound with the molecular formula C18H18BrN3S. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-5-PHENETHYL-4H-1,2,4-TRIAZOLE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction using 4-bromobenzyl bromide as the reagent.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, often using thiourea or similar sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-5-PHENETHYL-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where nucleophiles replace the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiourea, amines, alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-5-PHENETHYL-4H-1,2,4-TRIAZOLE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe to study enzyme interactions and biochemical pathways.
Mechanism of Action
The mechanism of action of 3-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-5-PHENETHYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **3-[(4-BROMOBENZYL)SULFANYL]-5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOLE
- **3-[(3-BROMOBENZYL)SULFANYL]-4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOLE
Uniqueness
3-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-5-PHENETHYL-4H-1,2,4-TRIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-4-methyl-5-(2-phenylethyl)-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3S/c1-22-17(12-9-14-5-3-2-4-6-14)20-21-18(22)23-13-15-7-10-16(19)11-8-15/h2-8,10-11H,9,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQSAULYGHHZLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Br)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.